

Spectroscopic Analysis of Dibromodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

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This guide provides an in-depth overview of the spectroscopic data for **Dibromodifluoromethane** (CBr_2F_2), a compound of interest in various chemical research and development sectors. The document details infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of **Dibromodifluoromethane**.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of **Dibromodifluoromethane** exhibits characteristic absorption bands corresponding to the stretching and bending of its carbon-bromine and carbon-fluorine bonds.

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
1195	C-F asymmetric stretch	Strong
1125	C-F symmetric stretch	Strong
680	C-Br asymmetric stretch	Medium
590	C-Br symmetric stretch	Medium
350	F-C-F bending (scissoring)	Weak
280	Br-C-Br bending (scissoring)	Weak
240	F-C-Br bending (rocking)	Weak
180	F-C-Br bending (wagging)	Weak

Note: Peak positions can vary slightly depending on the experimental conditions and the phase of the sample.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like **Dibromodifluoromethane** is through the use of attenuated total reflectance (ATR) or by creating a thin film between salt plates.[1][2][3]

Methodology: Thin Film between Salt Plates

- Sample Preparation: A single drop of liquid **Dibromodifluoromethane** is placed on the polished surface of a salt plate (e.g., NaCl or KBr).[1][4][2] A second salt plate is then carefully placed on top to create a thin, uniform liquid film.[1][4][2]
- Instrument Setup: The salt plate "sandwich" is mounted in the sample holder of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the clean, empty salt plates is recorded. Subsequently, the spectrum of the sample is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹).[3]

- Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations that result in a change in polarizability.

Raman Spectral Data

Raman Shift (cm ⁻¹)	Assignment	Intensity
1085	C-F symmetric stretch	Medium
590	C-Br symmetric stretch	Strong
350	F-C-F bending (scissoring)	Medium
280	Br-C-Br bending (scissoring)	Strong
240	F-C-Br bending (rocking)	Weak
180	F-C-Br bending (wagging)	Weak

Note: Peak positions and intensities can be influenced by the excitation wavelength and other experimental parameters.

Experimental Protocol for Raman Spectroscopy

The Raman spectrum of liquid **Dibromodifluoromethane** can be obtained using a standard Raman spectrometer with a liquid sample holder.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology:

- Sample Preparation: The liquid sample is placed in a quartz or glass cuvette. Aqueous solutions can be readily analyzed by Raman spectroscopy as water is a weak Raman scatterer.[\[5\]](#)
- Instrument Setup: The cuvette is placed in the sample compartment of the Raman spectrometer. A laser (e.g., Nd:YAG at 1064 nm or a frequency-doubled Nd:YAG at 532 nm)

is used as the excitation source.[5][8] The scattered light is collected, typically at a 90° or 180° (backscattering) geometry.[7][8]

- Data Acquisition: The spectrum is recorded by scanning a range of Raman shifts (e.g., 100-3500 cm^{-1}).
- Data Processing: The raw data is processed to remove background fluorescence and to correct for instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For **Dibromodifluoromethane**, ^{13}C and ^{19}F NMR are particularly informative.

^{13}C NMR Spectral Data

Nucleus	Chemical Shift (δ) in ppm (relative to TMS)	Multiplicity	Coupling Constant (J) in Hz
^{13}C	~ 25	Triplet	$\text{JC-F} \approx 350 \text{ Hz}$

Note: The chemical shift can be solvent-dependent. The triplet multiplicity arises from the coupling of the carbon nucleus with the two equivalent fluorine nuclei.

^{19}F NMR Spectral Data

Nucleus	Chemical Shift (δ) in ppm (relative to CFCl_3)	Multiplicity
^{19}F	~ -8.5	Singlet

Note: The ^{19}F chemical shift is a sensitive probe of the electronic environment.[9] The two fluorine atoms are chemically and magnetically equivalent, resulting in a single resonance.

Experimental Protocol for NMR Spectroscopy

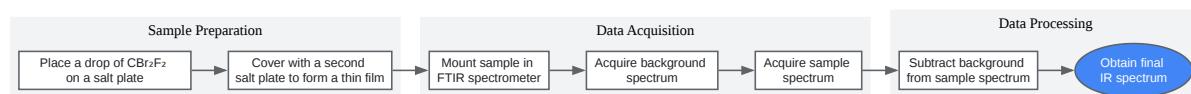
The following outlines a general procedure for acquiring ^{13}C and ^{19}F NMR spectra of **Dibromodifluoromethane**.[10][11][12][13][14]

Methodology:

- Sample Preparation: A solution of **Dibromodifluoromethane** is prepared by dissolving it in a deuterated solvent (e.g., CDCl_3) in a standard NMR tube.[10] Tetramethylsilane (TMS) or another appropriate internal standard may be added for chemical shift referencing.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.[10][15] For ^{13}C NMR, the spectrometer is tuned to the ^{13}C frequency, and for ^{19}F NMR, to the ^{19}F frequency.
- Data Acquisition:
 - ^{13}C NMR: A standard proton-decoupled pulse sequence is typically used to obtain a singlet for each unique carbon, though in this case, the C-F coupling will still be present.[10][12] To obtain a quantitative spectrum, a longer relaxation delay (at least 5 times the longest T_1) and inverse-gated decoupling should be employed.[10][12]
 - ^{19}F NMR: A simple pulse-acquire sequence is generally sufficient.[11] An appropriate spectral width must be chosen to encompass the expected chemical shift range.[14]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.[10][11] The chemical shifts are referenced to the internal standard.[10]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Figure 1: Workflow for IR Spectroscopy.

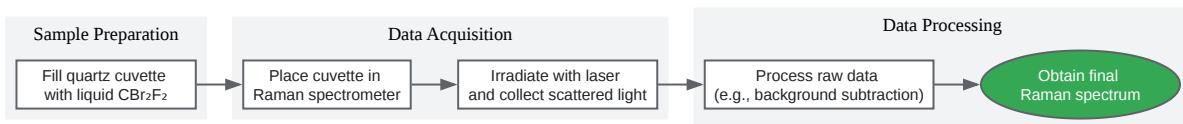
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Figure 2: Workflow for Raman Spectroscopy.

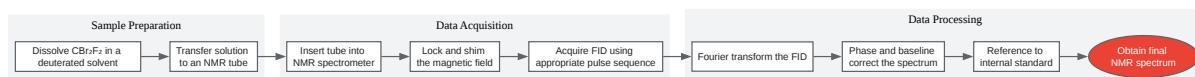
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Figure 3: Workflow for NMR Spectroscopy.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Dibromodifluoromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204443#spectroscopic-data-of-dibromodifluoromethane-ir-raman-nmr>

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